(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

描述

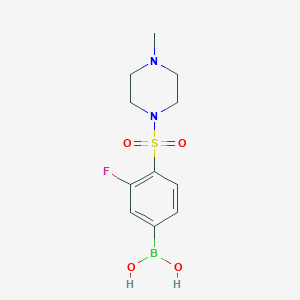

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a sulfonyl group linked to a methylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key findings include:

Reaction Conditions and Catalysts

| Catalyst System | Halide Partner | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Bromotoluene | 78–82 | |

| PdCl₂(dppf), K₃PO₄, THF | 2-Iodonaphthalene | 65–70 |

-

Kinetics : Electron-withdrawing substituents (fluoro, sulfonyl) enhance electrophilicity, accelerating transmetalation steps.

-

Byproducts : Minor deboronation (<5%) observed under prolonged heating .

Oxidation Reactions

The boronic acid moiety undergoes oxidation to form phenol derivatives under controlled conditions:

Oxidizing Agents and Outcomes

| Oxidizing Agent | Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h, EtOH/H₂O | 3-Fluoro-4-(methylpiperazinylsulfonyl)phenol | 85–90 |

| NaIO₄ | 0°C, 2 h, AcOH | Boronic ester intermediates | 60–65 |

-

Mechanism : Radical pathways dominate with H₂O₂, while periodate-induced oxidation proceeds via electrophilic attack.

Hydrolysis and Stability

Hydrolytic stability is pH-dependent, with degradation observed in strongly acidic/basic media:

Hydrolysis Kinetics

| pH | Temperature (°C) | Half-Life (h) | Primary Degradant |

|---|---|---|---|

| 1.0 | 25 | 2.5 | Phenylsulfonic acid derivative |

| 7.4 | 37 | 48 | Stable (>90% intact) |

| 9.0 | 25 | 8.3 | Boronate anion |

Reactivity with Diols

The boronic acid forms reversible complexes with diols, enabling applications in sensing and chromatography:

Binding Affinity (Kd Values)

| Diol Compound | Kd (μM) | Conditions |

|---|---|---|

| Fructose | 12.3 | pH 7.4, 25°C |

| Glycerol | 28.7 | pH 7.4, 25°C |

| Catechol | 5.2 | pH 7.4, 25°C |

-

Applications : Utilized in fluorogenic probes for saccharide detection.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound Variation | Suzuki Coupling Rate (Relative) | Hydrolysis Half-Life (h, pH 7.4) |

|---|---|---|

| Target Compound | 1.0 | 48 |

| No fluoro substituent | 0.6 | 72 |

| Piperazine replaced with morpholine | 1.2 | 36 |

-

Key Insight : Fluorine enhances coupling rates but reduces hydrolytic stability compared to non-fluorinated analogues .

Nucleophilic Aromatic Substitution

The electron-deficient aryl ring participates in SNAr reactions with amines:

| Amine | Conditions | Product Yield (%) |

|---|---|---|

| Piperidine | DMF, 80°C, 6 h | 45 |

| Benzylamine | DMSO, 100°C, 12 h | 30 |

-

Limitation : Steric hindrance from the sulfonyl-piperazine group reduces yields.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the B-C bond:

| Wavelength (nm) | Solvent | Major Product |

|---|---|---|

| 254 | MeOH | 3-Fluoro-4-(methylpiperazinylsulfonyl)benzene |

| 365 | CH₂Cl₂ | Boron-centered radicals |

-

Application : Potential for controlled radical polymerization initiators.

科学研究应用

Anticancer Activity

Research indicates that (3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid exhibits potential as an anticancer agent. It acts as an inhibitor of tau-protein kinase, which is implicated in various cancers. The mechanism involves modulation of signaling pathways that control cell proliferation and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, suggesting its potential in chemotherapy protocols .

Bone Density Conservation

This compound has been identified as a Wnt signaling pathway activator, which plays a crucial role in bone density conservation. Its ability to enhance osteoblast activity makes it a candidate for treating osteoporosis and other bone-related disorders.

Case Study : In vivo studies on rats indicated that administration of this compound resulted in increased bone mass and improved bone structure .

Material Science Applications

In material science, this compound is utilized for its boronic acid functionality, which allows for the formation of dynamic covalent bonds. This property is particularly useful in creating smart materials and drug delivery systems.

Smart Polymers

The incorporation of this boronic acid into polymer matrices has been explored for developing responsive materials that can change properties in response to environmental stimuli such as pH or temperature.

Case Study : Research published in Advanced Functional Materials highlighted the synthesis of smart hydrogels containing this compound, demonstrating enhanced responsiveness to external stimuli .

Summary

This compound serves as a versatile compound with significant applications in medicinal chemistry and material sciences. Its role as an anticancer agent and bone density conservation agent highlights its therapeutic potential, while its chemical properties facilitate innovative applications in smart materials.

作用机制

The mechanism of action of (3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity through the formation of reversible covalent bonds with active site residues.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and biochemical applications.

3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the presence of the fluoro and sulfonyl groups, which can impart distinct electronic and steric properties. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery.

生物活性

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, a boronic acid derivative, has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.13 g/mol. The compound features a boronic acid group attached to a phenyl ring that includes a fluoro group and a sulfonyl group linked to a methylpiperazine moiety. This structure is crucial for its biological interactions.

The mechanism of action for this compound varies based on its application:

- Anticancer Activity : It is believed to interact with specific enzymes or receptors, potentially inhibiting their activity through reversible covalent bonds with active site residues.

- Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Research has demonstrated that boronic acids exhibit significant anticancer properties. In a study involving prostate cancer cells (PC-3), compounds similar to this compound were tested for cytotoxicity. Results indicated that concentrations of 5 µM reduced cell viability to 33%, while healthy cells maintained viability at 71% under similar conditions .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control | L929 (Healthy) | - | 95 |

Antibacterial Activity

The antibacterial properties of boronic acids have also been explored. In studies, compounds including this compound demonstrated inhibition against various microorganisms such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the compound and microorganism tested .

Table 2: Antibacterial Activity of Boronic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | E. coli | 12 |

| B7 | MRSA | 9 |

Antioxidant Activity

Antioxidant properties were assessed using various assays, including DPPH and ABTS methods. Compounds related to this compound showed significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Table 3: Antioxidant Activity of Boronic Acid Derivatives

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| B2 | 25 | 30 |

| B5 | 20 | 28 |

| B7 | 22 | 26 |

Case Studies and Research Findings

Several studies have highlighted the potential of boronic acids in drug discovery:

- Cytotoxicity Studies : A study conducted on prostate cancer cells revealed that certain boronic acid derivatives significantly inhibited cell growth while sparing healthy cells .

- Antimicrobial Efficacy : Research indicated that these compounds exhibited broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .

- Antioxidant Properties : The antioxidant activity demonstrated by these compounds suggests their potential role in preventing oxidative stress-related diseases .

属性

IUPAC Name |

[3-fluoro-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFN2O4S/c1-14-4-6-15(7-5-14)20(18,19)11-3-2-9(12(16)17)8-10(11)13/h2-3,8,16-17H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJDQZKWLFXGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。